molecular formula C25H33FN6O2 B13104706 (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one

(S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one

Cat. No.: B13104706
M. Wt: 468.6 g/mol
InChI Key: CFXVZZKUNLNHGU-IVCQMTBJSA-N
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Description

(S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a fluorophenyl group, and an oxazolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated systems and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one stands out due to its unique combination of structural features. Similar compounds include:

  • (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-chlorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one
  • (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-bromophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties .

Biological Activity

The compound (S)-3-(2-(((S)-1-(4-((4-Aminopiperidin-1-yl)methyl)-3-fluorophenyl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyl-4-methyloxazolidin-2-one is a complex molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure–activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by a chiral center and includes a pyrimidine moiety, a cyclopropyl group, and an oxazolidinone structure. The synthesis typically involves multi-step organic reactions, including amination and cyclization processes. The detailed synthetic route has been documented in various studies, highlighting the importance of specific substituents in enhancing biological activity.

Table 1: Chemical Structure Overview

ComponentDescription
Chiral Center (S) configuration at the oxazolidinone position
Pyrimidine Moiety Contributes to binding affinity
Cyclopropyl Group Enhances lipophilicity and bioavailability
Aminopiperidine Critical for interaction with biological targets

Antimicrobial Properties

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial activity. The compound's structure allows it to inhibit protein synthesis by binding to the 50S ribosomal subunit, thereby preventing bacterial growth. Studies have reported minimum inhibitory concentrations (MICs) that demonstrate its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus2.34
Escherichia coli1.17
Bacillus subtilis0.58

The mechanism of action primarily involves the inhibition of protein synthesis. The compound binds to the peptidyl transferase center of the ribosome, blocking the binding of aminoacyl-tRNA and halting translation. This mechanism is crucial for its antibacterial efficacy.

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications in the substituents on the piperidine and pyrimidine rings significantly affect its potency:

  • Fluorine Substitution : Enhances binding affinity due to increased electron-withdrawing effects.
  • Cyclopropyl Group : Improves metabolic stability and lipophilicity.
  • Aminopiperidine Moiety : Essential for interaction with target enzymes.

Case Study 1: Antidiabetic Activity

A related study explored the potential of similar compounds as DPP-IV inhibitors, which play a critical role in glucose metabolism. The findings showed that modifications similar to those in this compound could lead to significant reductions in blood glucose levels in diabetic models.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects, particularly against breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, suggesting potential use in cancer therapeutics.

Properties

Molecular Formula

C25H33FN6O2

Molecular Weight

468.6 g/mol

IUPAC Name

(4S)-3-[2-[[(1S)-1-[4-[(4-aminopiperidin-1-yl)methyl]-3-fluorophenyl]ethyl]amino]pyrimidin-4-yl]-4-cyclopropyl-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C25H33FN6O2/c1-16(17-3-4-18(21(26)13-17)14-31-11-8-20(27)9-12-31)29-23-28-10-7-22(30-23)32-24(33)34-15-25(32,2)19-5-6-19/h3-4,7,10,13,16,19-20H,5-6,8-9,11-12,14-15,27H2,1-2H3,(H,28,29,30)/t16-,25+/m0/s1

InChI Key

CFXVZZKUNLNHGU-IVCQMTBJSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)CN2CCC(CC2)N)F)NC3=NC=CC(=N3)N4C(=O)OC[C@]4(C)C5CC5

Canonical SMILES

CC(C1=CC(=C(C=C1)CN2CCC(CC2)N)F)NC3=NC=CC(=N3)N4C(=O)OCC4(C)C5CC5

Origin of Product

United States

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